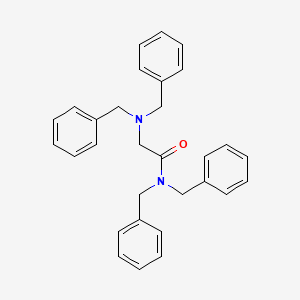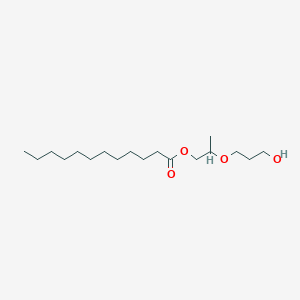
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two aldehyde groups attached to a tetrahydronaphthalene ring system, which is further substituted with two methyl groups at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) under acidic conditions . Another approach includes the use of hexamethylenetetramine in acetic acid, followed by heating and subsequent treatment with sulfuric acid to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of concentrated sulfuric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features but lacking the aldehyde groups.
5,6,7,8-Tetrahydronaphthalene-1,2-dicarbaldehyde: A related compound with a similar ring system but different substitution pattern.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: A compound with similar methyl substitutions but different functional groups.
Uniqueness
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the tetrahydronaphthalene ring system. This unique combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
124974-47-6 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H16O2/c1-14(2)7-3-4-11-12(9-16)10(8-15)5-6-13(11)14/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
PYBIMXUZQGUKTM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=CC(=C2C=O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)

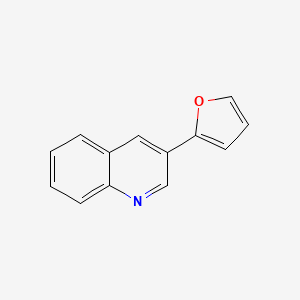
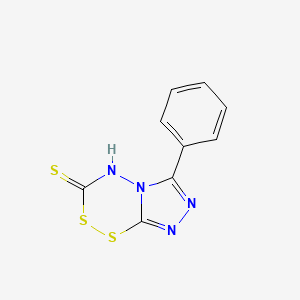

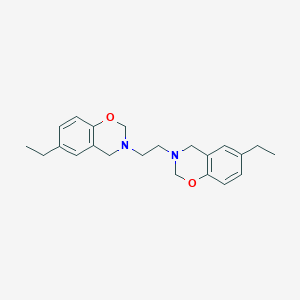



![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
